molecular formula C13H8ClN3OS B2742266 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-58-7

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2742266
CAS RN: 1003159-58-7
M. Wt: 289.74
InChI Key: DZZLKYRVDSWFTR-UHFFFAOYSA-N
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Description

“4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .


Synthesis Analysis

The synthesis of similar compounds involves a series of processes starting with the synthesis of thieno [2,3 -d ]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The yield of the synthesized compound was reported to be 77%, with a melting point of 137–139°C .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H and 13C NMR spectrometry . For instance, the 1H NMR spectrum of a similar compound, 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]thieno[2,3-d]pyrimidin-4-amine, showed peaks at δ, ppm: 6.88 d (1H, J = 3.8 Hz, CH, thiophene), 7.31 d (1H, J = 2.2 Hz, CH, thiophene), 7.53–7.58 m (2H, CH, pyridine), 8.07 s (1H, CH, pyridine), 8.98 s (1H, NH) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The sequence of processes employed for synthesis started with the synthesis of thieno [2,3 -d ]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]thieno[2,3-d]pyrimidin-4-amine is an off-white solid, with a yield of 77%, and a melting point of 137–139°C .

Scientific Research Applications

Antimicrobial Activity

Thieno[2,3-d]pyrimidin derivatives have been synthesized and characterized for their potential in combating microbial infections. These compounds have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . The presence of the chloro and benzamide groups may influence the compound’s ability to interact with microbial enzymes or cell walls, contributing to its antimicrobial efficacy.

Enzyme Inhibition

The docking studies of thieno[2,3-d]pyrimidin derivatives against enzymes like acetyl-CoA carboxylase have been conducted. These studies help in understanding the binding affinity and potential inhibitory effects of these compounds on enzyme activity, which is crucial for the development of new drugs .

Antitubercular Properties

Compounds with a thieno[2,3-d]pyrimidin scaffold have been explored for their antitubercular activity. This is particularly important given the rise of drug-resistant strains of tuberculosis. The structural features of these compounds can be optimized to enhance their efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Applications

The anti-inflammatory properties of thieno[2,3-d]pyrimidin derivatives are associated with their chemical structure. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticancer Research

Thieno[2,3-d]pyrimidin derivatives have been investigated for their anticancer activities. Their ability to inhibit tumor necrosis factor alpha and nitric oxide makes them promising candidates for cancer therapy. The synthesis of these compounds can be tailored to improve their selectivity and potency against cancer cells .

Antidiabetic Activity

The thieno[2,3-d]pyrimidin core has been associated with antidiabetic activity. Research into these compounds includes the development of derivatives that can modulate blood sugar levels, offering potential new avenues for diabetes treatment .

Antioxidant Potential

These derivatives also exhibit antioxidant properties, which are important for protecting cells from oxidative stress. This can have implications for diseases where oxidative damage is a contributing factor, such as neurodegenerative disorders .

Antiviral and Anti-Avian Influenza Activity

The thieno[2,3-d]pyrimidin scaffold has been utilized in the design of compounds with antiviral activities, including against avian influenza. The modification of the core structure could lead to the development of potent antiviral agents .

Future Directions

Future research could focus on the design and synthesis of N-pyridine substituted 2-chloro-thieno [2,3- d ]pyrimidin-4-amine derivatives and studying their in vitro activity against some microorganisms . The potential inhibitory activity of the synthesized compounds on kinases could also be assessed .

properties

IUPAC Name

4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZLKYRVDSWFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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